2-Nitropropan-2-ylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3457-58-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-nitropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11NO2/c1-9(2,10(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
TVVMCHGYOZAXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitropropan 2 Ylbenzene and Analogous Nitroalkanes
Established Reaction Pathways for Nitroalkane Formation
The formation of nitroalkanes can be achieved through several established reaction pathways, including the substitution of hydrogen or halogens, and the oxidation of other nitrogen-containing functional groups.
Direct substitution of a hydrogen atom with a nitro group is a fundamental method for synthesizing nitroalkanes. However, the selective nitration of aliphatic hydrocarbons can be difficult due to the low reactivity of C-H bonds. wiley-vch.de
The nitration of aromatic compounds using a mixture of concentrated nitric acid and sulfuric acid is a well-established electrophilic substitution reaction. askfilo.com For instance, the nitration of cumene (B47948) with this mixture primarily results in substitution on the aromatic ring, yielding nitrocumene isomers. askfilo.comresearchgate.netsigmaaldrich.com The active electrophile in this process is the nitronium ion (NO2+). askfilo.com
For aliphatic hydrocarbons, nitration with nitric acid typically requires high temperatures and proceeds through a free-radical mechanism involving the homolysis of C-H bonds. wiley-vch.de These harsh conditions can lead to the cleavage of the carbon skeleton, particularly in higher alkanes, resulting in a mixture of products. wiley-vch.de
Metal nitrates have emerged as alternative nitrating agents, often offering milder reaction conditions and improved selectivity. jcsp.org.pkdtic.mil Systems using metal nitrates in conjunction with trifluoroacetic acid or trifluoroacetic anhydride have been developed for the nitration of various organic compounds. jcsp.org.pkscirp.org For example, a range of metal nitrates can be used to nitrate aromatic compounds, with their reactivity influenced by the metal and solvent system. jcsp.org.pkdtic.mil Solid-supported reagents, such as clay-supported ferric nitrate (clayfen), have been shown to be efficient for the mononitration of phenols under very mild conditions. jcsp.org.pk
Table 1: Examples of Aromatic Nitration Using Metal Nitrates
| Aromatic Substrate | Nitrating Agent/System | Product(s) | Reference |
| Toluene | Metal Nitrates / Acetic Anhydride | Nitrotoluene isomers | jcsp.org.pk |
| Halobenzenes | Claycop / Hexane/Acetic Anhydride | Mononitrohalobenzenes (para-preference) | jcsp.org.pk |
| Phenol | Clayfen | Mononitrophenols | jcsp.org.pk |
| Benzene (B151609) | Mg(NO3)2 / Silica (B1680970) Gel | Nitrobenzene (B124822) | scirp.org |
Nitrogen dioxide (NO2) is another reagent used for the nitration of aliphatic hydrocarbons, typically at elevated temperatures via a free-radical process. wiley-vch.de A modern approach involves capturing NO2, a major air pollutant, in a metal-organic framework (MOF). nih.govchemistryviews.org The NO2-loaded MOF can then be used to nitrate various aromatic substrates under mild conditions, such as at room temperature in chloroform, with high yields. nih.govchemistryviews.org This method provides a way to utilize waste NO2 for the synthesis of valuable nitro compounds. chemistryviews.org
Alkyl nitrites, such as tert-butyl nitrite (B80452) (t-BuONO), can also serve as a source for the nitro group in certain transformations. researchgate.net
The substitution of an alkyl halide with a metal nitrite is one of the most common and widely used methods for preparing primary nitroalkanes. wiley-vch.dequora.com This reaction can be performed with various metal nitrites, such as silver nitrite (Victor Meyer reaction) or sodium/potassium nitrite (Kornblum reaction). wiley-vch.de A common side product is the corresponding alkyl nitrite, formed due to the ambident nature of the nitrite anion, which can be separated by distillation. wiley-vch.destudyadda.com The reaction is often carried out in solvents like dimethylformamide (DMF), which helps dissolve the metal nitrite and accelerates the reaction. wiley-vch.deresearchgate.net
While this method is highly effective for primary alkyl halides, its application to secondary halides is often unsuccessful, and tertiary halides may predominantly yield alkenes through elimination. wiley-vch.dequora.com However, conditions can be optimized to favor the formation of nitro compounds. For instance, using sodium nitrite in DMF or DMSO can provide good yields of nitro compounds. quora.com
Table 2: Halogen Substitution Reactions for Nitroalkane Synthesis
| Alkyl Halide Type | Reagent | Typical Major Product(s) | Notes | Reference |
| Primary | AgNO2 or NaNO2 | Primary Nitroalkane | Alkyl nitrite is a common byproduct. | wiley-vch.dequora.comstudyadda.com |
| Secondary | NaNO2 | Fails or low yield | --- | wiley-vch.de |
| Tertiary | AgNO2 | Alkene | Elimination is a major competing reaction. | quora.com |
The oxidation of other nitrogen-containing compounds provides an alternative route to nitroalkanes. Primary amines can be oxidized to the corresponding nitro compounds using various oxidizing agents. organic-chemistry.org Peroxyacids are commonly employed for this transformation. mdpi.comsciencemadness.org For example, certain primary amines can be oxidized to nitro compounds, although reagents like peracetic acid are not always effective for all types of amines. sciencemadness.org More specialized reagents, such as dimethyldioxirane (DMDO), generated in situ from Oxone™, work well for the oxidation of anilines and t-butylamines. sciencemadness.org The oxidation of tertiary amines with reagents like hydrogen peroxide or peroxycarboxylic acids typically yields amine oxides. libretexts.org
The oxidation of oximes to nitro compounds is another viable synthetic strategy. organic-chemistry.orgresearchgate.net A variety of reagents can effect this transformation, including sodium perborate in glacial acetic acid. organic-chemistry.org The oxidation of ketoximes can be achieved using an Mo(VI) oxodiperoxo complex in acetonitrile. researchgate.net This method has been applied to synthesize 2-nitropropane (B154153) from acetone oxime. patsnap.comchemicalbook.com The oxidation of oximes with peracetic acid is a key step in a continuous and scalable process for preparing aliphatic nitroalkanes. researchgate.net
Nitration Reactions via Hydrogen Substitution
Carbon-Carbon Bond Forming Reactions Involving Nitro Compounds
Carbon-carbon bond formation is a powerful strategy for constructing more complex molecules, and reactions involving nitroalkanes are central to this approach. These reactions can be used to synthesize sterically hindered tertiary nitroalkanes that are otherwise difficult to access. nih.gov
A significant advancement in this area is the alkylation of secondary nitroalkanes to produce tertiary nitroalkanes. nih.govorganic-chemistry.org Traditionally, C-alkylation of nitroalkanes has been challenging due to competing O-alkylation. nih.gov Modern catalytic systems have overcome this limitation. A photoredox-nickel dual catalysis system enables the efficient C-alkylation of secondary nitroalkanes with aliphatic iodides. nih.govorganic-chemistry.org This method is tolerant of air and various functional groups and is scalable, providing a practical route to diverse tertiary nitroalkanes. nih.govorganic-chemistry.org
Another approach involves the metal-free arylation of nitroalkanes using diaryliodonium salts, which gives convenient access to tertiary nitro compounds in high yields. organic-chemistry.org Other C-C bond-forming reactions include the palladium-catalyzed asymmetric allylic alkylation of nitroalkanes and decarboxylative allylation of allyl nitroacetates, both of which can yield tertiary nitroalkanes. organic-chemistry.org Additionally, nitroalkanes can participate in cross-dehydrogenative coupling (CDC) reactions, for example, between a tetrahydroisoquinoline and a nitroalkane, to form a new C-C bond. cdnsciencepub.com
Table 3: C-C Bond Forming Reactions for Tertiary Nitroalkane Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
| Alkylation | Secondary nitroalkane + Aliphatic iodide | Nickel/Photoredox catalyst | Tertiary nitroalkane | nih.govorganic-chemistry.org |
| Arylation | Nitroalkane + Diaryliodonium salt | Metal-free | α-Aryl nitroalkane (tertiary) | organic-chemistry.org |
| Decarboxylative Allylation | Allyl nitroacetate | --- | Tertiary nitroalkane | organic-chemistry.org |
| Cross-Dehydrogenative Coupling | Tetrahydroisoquinoline + Nitroalkane | Copper catalyst / TBHP | α-Substituted nitroalkane | cdnsciencepub.com |
Henry Condensation (Nitroaldol Reaction) and Its Derivatives
The Henry Reaction, first reported by Louis Henry in 1895, is a fundamental C-C bond-forming reaction that serves as a cornerstone in nitroalkane synthesis. chemistry-reaction.comwikipedia.orgsynarchive.com It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol, a process also known as the nitroaldol reaction. wikipedia.orgsynarchive.comtcichemicals.com
The mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. chemistry-reaction.comwikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. chemistry-reaction.com Subsequent protonation of the resulting β-nitro alkoxide intermediate yields the final β-nitro alcohol product. chemistry-reaction.comwikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
The synthetic utility of the Henry reaction is significant because its products, β-nitro alcohols, are versatile intermediates. chemistry-reaction.comwikipedia.org They can be readily dehydrated to form nitroalkenes, the nitro group can be reduced to an amine to form β-amino alcohols, or the secondary alcohol can be oxidized to yield an α-nitro ketone. wikipedia.org In the context of synthesizing tertiary nitroalkanes, a variant of the Henry reaction could be envisioned, although direct synthesis of 2-nitropropan-2-ylbenzene via this method is not straightforward. The reaction typically expands the carbon chain, and achieving the specific tertiary structure would require carefully selected starting materials, such as a ketone and a secondary nitroalkane.
Numerous modifications have been developed to enhance the reaction's efficiency and selectivity, including the use of organocatalysts and chiral metal catalysts to control stereochemistry. wikipedia.org
Knoevenagel Condensation Variants for Nitroalkenes
The Knoevenagel condensation is another classic C-C bond-forming reaction, involving the reaction of an active hydrogen compound (like a nitroalkane) with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org This reaction typically results in a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. sigmaaldrich.com When a nitroalkane is used as the active methylene compound, the product is a conjugated nitroalkene. organic-chemistry.org
The mechanism involves the deprotonation of the active hydrogen compound by a mild base to form a carbanion or enolate, which then acts as a nucleophile, attacking the carbonyl group. sigmaaldrich.com The resulting aldol-type intermediate is then dehydrated to produce the final conjugated system. sigmaaldrich.com The use of a weak base, such as an amine, is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org
This reaction is a key step in multi-step syntheses, as the resulting nitroalkenes are excellent substrates for subsequent conjugate addition reactions to build more complex molecules. researchgate.net For instance, the Knoevenagel condensation of benzaldehyde with a nitroalkane like nitroethane would produce a β-nitrostyrene derivative, a direct precursor for Michael addition reactions.
Several variants and improvements to the Knoevenagel condensation have been reported, including the use of microwave irradiation, solvent-free conditions, and various heterogeneous catalysts to improve yields and environmental friendliness. researchgate.net The Doebner modification utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.org
Michael Addition of Carbon Nucleophiles to Conjugated Nitroalkenes
The Michael addition, or conjugate addition, is a crucial method for forming carbon-carbon bonds and is particularly relevant for the synthesis of compounds like this compound. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). mdpi.com Conjugated nitroalkenes, such as β-nitrostyrene, are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. mdpi.com
The addition of carbon nucleophiles, such as enolates derived from ketones, malonates, or β-diketones, to a nitroalkene is a powerful strategy for constructing the carbon framework of tertiary nitroalkanes. encyclopedia.pubresearchgate.net For example, the addition of the enolate of acetone to β-nitrostyrene would, after protonation, yield a γ-nitro ketone, which contains the core carbon skeleton analogous to the target compound.
Recent advancements in this area have focused heavily on asymmetric organocatalysis to achieve high enantioselectivity in the products. mdpi.comencyclopedia.pub Bifunctional organocatalysts, such as those based on thiourea or primary amines, can simultaneously activate the nucleophile and the electrophilic nitroalkene through hydrogen bonding, leading to highly efficient and stereocontrolled reactions. mdpi.comresearchgate.net
Table 1: Examples of Organocatalyzed Michael Additions to Nitroalkenes
| Nucleophile (Michael Donor) | Nitroalkene (Michael Acceptor) | Catalyst Type | Result | Reference |
|---|---|---|---|---|
| Dimethyl malonate | β-nitrostyrene | Bifunctional bisalkaloid | Excellent yield and enantioselectivity | encyclopedia.pub |
| Acetaldehyde | Nitroolefins | (S)-diphenylprolinol silyl ether | Good yield and excellent enantiomeric excess | encyclopedia.pub |
| 1,3-Dicarbonyl indane compounds | Substituted nitrostyrenes | Primary amine-based (Ts-DPEN) | Good diastereoselectivities and enantioselectivities | mdpi.com |
| β-Diketones | β-nitrostyrene | Cinchona thiourea catalyst | Excellent yields and enantioselectivities (up to 97% ee) | researchgate.net |
The resulting γ-nitrocarbonyl compounds are valuable synthetic intermediates that can be further transformed, highlighting the importance of the Michael addition in accessing complex molecular architectures. encyclopedia.pub
Anionic [4+2] Cycloaddition Strategies
Anionic [4+2] cycloaddition, a variant of the Diels-Alder reaction, represents a more advanced strategy for synthesizing cyclic structures containing nitro groups. In this type of reaction, a dienolate or a related anionic four-atom component reacts with a two-atom dienophile. While classical Diels-Alder reactions involving nitroalkenes as dienophiles are well-known for forming cyclohexene derivatives, anionic versions offer different reactivity patterns.
More recently, photoinduced reductive [4+2] cycloadditions of nitroarenes have been developed. acs.org This method involves the in-situ generation of highly reactive nitrosoarene intermediates from nitroarenes via photoinduced hydrogen atom abstraction. acs.org These nitrosoarenes then act as potent dienophiles in a subsequent nitroso Diels-Alder reaction with a diene to form 3,6-dihydro-1,2-oxazines. acs.org While this specific strategy leads to heterocyclic systems rather than carbocyclic nitroalkanes directly, it demonstrates a modern approach to leveraging the reactivity of the nitro group in cycloadditions. The key to this transformation is the use of an N-heterocyclic carbene (NHC) borane, which facilitates the initial reduction without the need for transition metals. acs.org
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis has increasingly focused on the development of more efficient and direct methods for constructing complex molecules. Transition metal-catalyzed reactions, in particular, have revolutionized the field by enabling the activation of previously inert chemical bonds.
Transition Metal-Catalyzed C-H Bond Functionalization
Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org This approach enhances atom and step economy in organic synthesis. youtube.com A common strategy involves the use of a directing group within the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. youtube.com
The general mechanism for these reactions often involves the cleavage of a C-H bond through an interaction with the transition metal, resulting in the formation of a carbon-metal bond. youtube.com This organometallic intermediate can then react with a coupling partner to form the desired product. Catalysts based on palladium, rhodium, and nickel are commonly employed in these transformations. nih.govmdpi.com While this strategy has been widely applied to the functionalization of arenes and heterocycles, its application in the direct alkylation of systems relevant to nitroalkanes is an area of ongoing research.
Nickel-Catalyzed Alkylation of Nitroalkanes
The direct C-alkylation of nitroalkanes with alkyl halides has historically been a significant challenge in organic synthesis due to the ambident nature of the nitronate anion, which often leads to undesired O-alkylation as a major side reaction. thieme.deudel.edu The development of transition metal-catalyzed methods has provided a solution to this long-standing problem. udel.edu
Specifically, nickel catalysis has been successfully employed to favor C-alkylation over O-alkylation. thieme.denih.gov These methods change the reaction from the inherent two-electron chemistry of nitronates to a single-electron manifold, thereby altering the site selectivity of the alkylation. nih.gov Research has demonstrated that nickel catalysts can effectively mediate the coupling of various primary nitroalkanes with a range of unactivated primary, secondary, and tertiary alkyl iodides. udel.edu
Table 2: Nickel-Catalyzed C-Alkylation of Nitroalkanes
| Reaction Type | Catalyst System | Key Feature | Result | Reference |
|---|---|---|---|---|
| C-Alkylation with alkyl iodides | Nickel catalyst / Diethyl zinc | Enables use of unactivated alkyl iodides | Good yields for various functionalized substrates | udel.edu |
| Asymmetric C-Alkylation | Nickel catalyst / Chiral ligand | Forms enantioenriched β-nitroamides | High enantiomeric excess (ee) with broad functional group tolerance | nih.gov |
| Photoredox/Nickel dual catalysis | Nickel catalyst / Photocatalyst | High reactivity for secondary nitroalkanes | Allows access to synthetically challenging tertiary nitroalkanes | udel.edu |
Furthermore, an asymmetric variant of this reaction has been developed, enabling the synthesis of highly enantioenriched β-nitroamides from α-bromoamides. nih.gov This catalytic system demonstrates excellent functional group tolerance and provides access to products with nitrogen-bearing fully substituted carbon centers. nih.gov More advanced photoredox/nickel dual catalytic systems have expanded the scope to include the alkylation of more challenging secondary nitroalkanes, providing a pathway to complex tertiary nitroalkane structures. udel.edu
Compound Index
Site-Selective Nitration of Arenes
Traditional electrophilic aromatic substitution using nitric and sulfuric acid mixtures often suffers from poor regioselectivity and harsh conditions, limiting its utility for complex molecules. nih.gov Modern methodologies have emerged to overcome these challenges by functionalizing a pre-installed molecular handle or by direct, guided C-H functionalization, allowing for precise placement of the nitro group.
One such advanced strategy is the ipso-nitration of aryl derivatives. This approach involves the substitution of a functional group, such as a boronic acid or a germane, already present on the aromatic ring. For instance, the photocatalytic ipso-nitration of aryl germanes has been demonstrated using N-nitrosuccinimide as the nitrating agent. This method proceeds at room temperature under blue light irradiation and shows excellent chemoselectivity, tolerating other functionalities like boronic esters and halogens that might be reactive under different conditions. nih.gov
Another innovative technique involves hypervalent iodine-mediated C-H functionalization. nih.govsemanticscholar.org This transition-metal-free method can achieve high regioselectivity in the synthesis of nitroarenes, providing a powerful tool for direct and controlled nitration where traditional methods would yield mixtures of isomers. semanticscholar.org These site-selective methods are crucial for building complex architectures where precise functional group placement is paramount.
| Method | Reagents | Key Features |
| ipso-Nitration | Aryl Germane, N-Nitrosuccinimide, Ru(bpy)₃₂ | High site-selectivity, mild conditions, room temp. |
| C-H Functionalization | Arene, Hypervalent Iodine Reagent | Transition-metal-free, high regioselectivity |
| Traditional Nitration | Arene, HNO₃/H₂SO₄ | Harsh conditions, often poor regioselectivity |
Enantioselective and Diastereoselective Synthesis
The synthesis of chiral nitroalkanes, which are valuable precursors to biologically active molecules like amino acids and diamines, requires precise control over stereochemistry. nih.govnih.gov Asymmetric catalysis has provided powerful tools to achieve high levels of enantioselectivity and diastereoselectivity.
The nitro-Mannich (or aza-Henry) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine to produce a β-nitroamine. wikipedia.orgnih.gov A significant advancement is the development of the reductive nitro-Mannich reaction, where a nitronate anion, generated in situ from the reduction of a nitroalkene, is trapped by an imine. nih.gov This process can establish the relative stereochemistry between two newly formed chiral centers.
Anderson and coworkers utilized a reductive nitro-Mannich reaction to establish the C-5/C-6 anti-relative stereochemistry in a fragment of a complex natural product. nih.gov This was achieved through the conjugate addition of a hydride to a nitroolefin, generating a nitronate anion that was then trapped by an imine. nih.gov Furthermore, tandem catalytic processes have been developed where the reduction of a nitroalkene and the subsequent nitro-Mannich reaction are performed in a single pot using a chiral organocatalyst. For example, a simple thiourea organocatalyst has been used with a Hantzsch ester as the hydride source to promote the reaction between nitroalkenes and protected imines, yielding anti-β-nitroamines with high diastereomeric ratios (up to >95:5) and excellent enantioselectivity (up to 99% ee). rsc.org
The conjugate addition to nitroalkenes is a cornerstone for synthesizing chiral nitroalkanes. mdpi.com The development of efficient chiral catalysts for these transformations has been a major focus of research. Organocatalysis, in particular, has seen significant progress. Bifunctional catalysts, which possess both a Brønsted basic site to deprotonate the nitroalkane and a hydrogen-bond donor site to activate the nitroalkene, are highly effective. mdpi.com Thiourea-based and squaramide-based catalysts are prominent examples. rsc.org
Recently, a "universal" organocatalyst, AmA 7·HNTf₂, has been developed that demonstrates high selectivity and broad substrate generality in the enantioselective reduction of nitroalkenes. nih.govorganic-chemistry.org This catalyst surpasses many existing systems by providing high yields and enantioselectivity for a wide range of β-aryl, β-alkyl, and heteroaryl nitroalkenes, addressing the common challenge where different catalysts are needed for different substrate classes. organic-chemistry.org The Michael addition of nitroalkanes to nitroalkenes, catalyzed by thioureas, can also produce syn-1,3-dinitro compounds with good yields and diastereoselectivities. msu.eduthieme-connect.com
Table: Comparison of Catalysts for Asymmetric Nitroalkene Reductions
| Catalyst Type | Example Catalyst | Typical Substrates | Key Advantages |
|---|---|---|---|
| Bifunctional Thiourea | Takemoto Catalyst | Nitroalkenes, Ketones | High enantioselectivity and diastereoselectivity |
| Iminophosphorane | Chiral Bifunctional | Enone Diesters | High stereoselectivity for creating adjacent centers |
Green Chemistry Principles in Nitro Compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods, aiming to reduce energy consumption, minimize waste, and avoid hazardous reagents. researchgate.net The synthesis of nitro compounds is increasingly benefiting from the application of green chemistry principles such as photoredox and electrochemical catalysis. researchgate.net
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radical intermediates under mild conditions. nih.govnih.gov This approach uses a photocatalyst (often a ruthenium or iridium complex, but increasingly organic dyes) that absorbs visible light to initiate single-electron transfer (SET) processes with organic substrates. ethz.ch This method can generate nitrogen-centered radicals from stable precursors like N-aminopyridinium salts, which can then be used in C-H functionalization reactions. nih.gov
In the context of nitroalkane synthesis, photoredox catalysis enables transformations that are difficult to achieve with traditional methods. For example, combining photoredox catalysis with enzyme catalysis has enabled the highly stereoselective C-alkylation of secondary nitronates with alkyl halides. thieme-connect.com An engineered flavin-dependent 'ene'-reductase, when irradiated with LEDs, facilitates a non-natural reaction pathway to produce enantioenriched tertiary nitroalkanes. thieme-connect.com This synergistic approach combines the mild activation of photoredox catalysis with the exquisite stereocontrol of enzymatic reactions.
Electrochemical synthesis uses electricity as a "reagentless" oxidant or reductant, offering a green alternative to conventional chemical reagents and minimizing waste generation. nih.govrsc.org This technique provides precise control over reaction potential, which can lead to high selectivity.
For the synthesis of nitroarenes, electrochemical methods have been developed that use nitrite salts as a safe and readily available nitro source. nih.gov The anodic oxidation of nitrite generates the nitrating agent (NO₂/N₂O₄) in situ, avoiding the need for hazardous concentrated nitric acid. nih.gov Conversely, the electrochemical reduction of nitro compounds is a well-established and versatile method for preparing amines and other nitrogen-containing products. researchgate.netacs.org The reduction can be finely tuned by adjusting parameters such as the electrode material, solvent, and pH. researchgate.net Recent advances include membrane reactors that pair water electrolysis in one compartment with the hydrogenation of a nitro compound in an adjacent compartment, using a palladium membrane to deliver reactive hydrogen species. This allows the reaction to proceed at ambient temperature and pressure without the need for high-pressure H₂ gas. acs.org
Table: Green Synthesis Approaches for Nitro Compounds
| Technique | Principle | Example Application | Advantages |
|---|---|---|---|
| Photoredox Catalysis | Light-induced single-electron transfer | Asymmetric C-alkylation of nitronates (with enzyme) | Mild conditions, use of visible light, high selectivity |
Solventless and Flow Microreactor Applications
The pursuit of greener and safer chemical processes has driven the development of solventless reaction conditions and the adoption of continuous flow microreactor technologies. These approaches offer significant advantages for the synthesis of nitroalkanes, a class of compounds often requiring hazardous reagents and carefully controlled reaction conditions.
Solventless Synthesis
Solvent-free synthesis, particularly mechanochemistry (reactions induced by mechanical force), represents a significant step towards sustainable chemical manufacturing. By eliminating bulk solvents, these methods reduce waste, cost, and safety hazards. While direct mechanochemical synthesis of this compound is not widely documented, proof-of-principle studies on related compounds demonstrate the viability of this approach. For example, the mechanochemical oxidation of para-substituted anilines to nitrosobenzenes using Oxone has been shown to be a rapid and efficient solvent-free method. researchgate.net This technique, which avoids bulk solvents and allows for product purification via sublimation, showcases a completely solvent-free route from synthesis to isolation. researchgate.net Such methodologies highlight the potential for developing solvent-free routes for the synthesis of nitroalkanes through C-N bond formation or oxidation reactions.
Flow Microreactor Applications
Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers enhanced control over reaction parameters, improved safety, and scalability. europa.eu Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, making them ideal for managing highly exothermic or hazardous reactions, such as nitration. europa.eu
The synthesis of energetic materials like 2,4,6-trinitrotoluene (TNT) using automated flow chemistry systems underscores the safety and efficiency benefits of this technology. nih.gov Such processes can utilize standard nitrating agents and achieve high conversion rates in significantly shorter reaction times compared to batch methods. nih.gov Although this applies to aromatic nitration, the principles are transferable to the synthesis of aliphatic nitro compounds.
Flow reactors have been successfully adapted for various transformations to produce nitroalkanes:
Oxidation of Amines: The oxidation of primary amines to their corresponding nitro compounds is a fundamental transformation that can be effectively performed in a flow system. wiley-vch.deresearchgate.net This method provides a pathway to nitroalkanes under controlled conditions, minimizing the formation of by-products often seen in batch oxidations. wiley-vch.de
Henry Reactions: The nitro-aldol (Henry) reaction, a classic C-C bond-forming reaction involving nitroalkanes, has been adapted to flow systems. This allows for the safe use of reagents like nitromethane at elevated temperatures, leading to good yields of β-nitro alcohols in short reaction times. cardiff.ac.uk This demonstrates the utility of flow chemistry in safely handling and reacting nitroalkanes in subsequent synthetic steps.
The adoption of flow chemistry for the synthesis of this compound and its analogs can significantly improve safety, particularly when dealing with nitrating agents or energetic intermediates, while also offering superior control and efficiency. europa.eu
Multicomponent and Cascade Reaction Sequences
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. uniba.itnih.gov They are highly valued for their atom economy and ability to rapidly generate molecular diversity. jocpr.com
A notable example involves a four-component reaction for the synthesis of β-aryl-γ-nitroesters, which incorporates a core structure analogous to the target molecule. In this process, an aromatic aldehyde, Meldrum's acid, nitromethane, and an alcohol react in the presence of a hydrotalcite-derived mixed oxide catalyst. scispace.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of nitromethane, and subsequent reaction with the alcohol solvent to yield the final γ-nitroester product. scispace.com This methodology demonstrates the integration of a nitromethane unit into a complex molecular scaffold alongside an aromatic ring in a single, efficient step.
| Aromatic Aldehyde | Alcohol (Solvent) | Product Yield (%) |
|---|---|---|
| Benzaldehyde | Methanol | 80 |
| Benzaldehyde | Ethanol (B145695) | 95 |
| 4-Chlorobenzaldehyde | Ethanol | 92 |
| 4-Methylbenzaldehyde | Ethanol | 85 |
| 4-Methoxybenzaldehyde | Ethanol | 75 |
| Benzaldehyde | Isopropanol | 65 |
Cascade Reaction Sequences
Cascade reactions involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. This strategy is highly efficient for building molecular complexity. An example is the one-pot, three-step cascade synthesis of 1,3-dinitroalkanes from aliphatic aldehydes. rsc.org This process, catalyzed by phosphate buffer and lysine, involves a sequence of reactions where an aldehyde is converted into a complex dinitroalkane. rsc.org Staggering the addition of the catalyst and nitromethane can significantly boost the reaction yield, demonstrating the fine control possible within these complex one-pot sequences. rsc.org
While this sequence produces dinitroalkanes, it exemplifies the power of cascade reactions involving nitroalkane substrates to efficiently construct complex molecules. Similar strategies could be envisioned for the synthesis of tertiary nitroalkanes by designing a sequence involving, for example, a conjugate addition followed by an intramolecular cyclization or another bond-forming event.
| Starting Material | Catalyst System | Reaction Conditions | Maximal Yield (%) |
|---|---|---|---|
| 1-Butanol | Phosphate buffer, Lysine | Simultaneous addition of all reagents | 52 |
| 1-Butanol | Phosphate buffer, Lysine | Staggered addition of catalyst and nitromethane | 71 |
Advanced Applications of 2 Nitropropan 2 Ylbenzene in Organic Synthesis
Role as a Versatile Synthetic Building Block
The 2-nitropropan-2-yl group in 2-Nitropropan-2-ylbenzene serves as a latent functionality that can be transformed into a variety of other chemical entities. The tertiary nature of the nitroalkane functionality makes it a valuable precursor to the corresponding α-tertiary amine, 2-amino-2-phenylpropane, through reduction. This transformation is of paramount importance in medicinal chemistry, where α-tertiary amines are prevalent motifs in a wide array of pharmaceutical agents.
Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction, yielding 2-phenylpropan-2-one (cumyl methyl ketone). This ketone can then serve as a key intermediate for subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions, further expanding the synthetic utility of the original building block. The versatility of this compound is summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
| This compound | H₂, Raney Ni or other reducing agents | 2-Amino-2-phenylpropane | Nitro to Amine |
| This compound | Strong base, followed by ozonolysis or other Nef reaction conditions | 2-Phenylpropan-2-one | Nitro to Carbonyl |
Strategic Utility in the Construction of Complex Tertiary Alkyl Skeletons
The 2-phenylpropan-2-yl moiety, also known as the cumyl group, provides a sterically demanding and well-defined tertiary alkyl skeleton. This feature is particularly useful in directing the stereochemical outcome of reactions at adjacent centers and in providing a stable anchor point for the construction of more elaborate molecular frameworks.
The tertiary nitro group can be exploited in radical-denitration reactions, allowing for the formation of a tertiary radical at the benzylic position. This radical can then participate in a variety of carbon-carbon bond-forming reactions, including conjugate additions to Michael acceptors or intermolecular and intramolecular additions to alkenes and alkynes. Such strategies enable the construction of quaternary carbon centers, which are challenging to synthesize using traditional ionic methods.
Illustrative Reaction Schemes:
Radical Conjugate Addition: The generation of the 2-phenylpropan-2-yl radical from this compound, followed by its addition to an electron-deficient alkene, provides a route to complex molecules with a newly formed quaternary center.
Intramolecular Radical Cyclization: A substrate containing both the this compound unit and a suitably positioned alkene or alkyne can undergo intramolecular radical cyclization to form carbocyclic or heterocyclic ring systems.
Precursor for Diverse Aromatic and Heterocyclic Systems
While the 2-nitropropan-2-yl group itself is a deactivating group for electrophilic aromatic substitution, its transformation into other functionalities can be strategically employed to synthesize polysubstituted benzene (B151609) derivatives. For instance, reduction of the nitro group to an amino group transforms the substituent into a strongly activating, ortho-, para-directing group. This allows for the facile introduction of electrophiles at the positions ortho and para to the amino-2-phenylpropyl group. Subsequent modification of the amino group can then provide access to a wide range of polysubstituted aromatic compounds.
| Transformation of Substituent | Directing Effect | Potential Subsequent Reactions |
| -C(CH₃)₂NO₂ (original) | Meta-directing, deactivating | Nitration, Halogenation (under forcing conditions) |
| -C(CH₃)₂NH₂ (after reduction) | Ortho-, Para-directing, activating | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions |
The reactivity of the functional groups in this compound and its derivatives can be harnessed in annulation and cyclization reactions to construct fused ring systems. For example, the ketone derived from the Nef reaction can undergo intramolecular aldol or related condensation reactions if a suitable enolizable proton is present in a side chain attached to the aromatic ring. Furthermore, the amino group of 2-amino-2-phenylpropane can serve as a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocyclic rings fused to the benzene ring.
Nitroalkanes are well-established precursors for the synthesis of nitrogen-containing heterocycles. nih.govarkat-usa.org The tertiary nitro group of this compound can participate in cycloaddition reactions or be used to generate nitronates in situ, which can then react with various electrophiles to form heterocyclic rings. For instance, the reaction of the corresponding nitronate with a 1,3-dielectrophile can lead to the formation of a five- or six-membered nitrogen-containing ring. Additionally, the reduction of the nitro group to an amine opens up a plethora of possibilities for heterocyclic synthesis, including the Pictet-Spengler reaction or the Bischler-Napieralski cyclization, if appropriate functional groups are present on the molecule.
Assembly of Natural Products and Bioactive Molecules
The structural motifs accessible from this compound are found in a number of natural products and bioactive molecules. The ability to introduce a tertiary amine or a quaternary carbon center makes this building block particularly attractive for the synthesis of alkaloids and other complex natural products. researchgate.net
For example, the cumyl group is a key structural feature in some synthetic cannabinoids, such as Cumyl-TsINACA. researchgate.netnih.gov While this specific example highlights its presence in a synthetic bioactive molecule, the underlying principles of its incorporation can be applied to the synthesis of other biologically active compounds. The strategic use of this compound can simplify the synthesis of complex targets by providing a pre-formed, sterically defined tertiary center early in the synthetic sequence.
Research on Derivatives and Analogues of 2 Nitropropan 2 Ylbenzene
Synthesis and Transformations of Substituted Nitropropenes
Substituted nitropropenes, such as 1-phenyl-2-nitropropene (P2NP), are important precursors and structural isomers related to 2-Nitropropan-2-ylbenzene. Their synthesis and transformations are well-documented.
The primary method for synthesizing β-substituted nitropropenes is the Henry condensation (also known as the Knoevenagel-Henry reaction). frontiersin.org This reaction involves the base-catalyzed condensation of an aldehyde (like benzaldehyde) with a nitroalkane (like nitroethane). frontiersin.org A basic catalyst, such as n-butylamine or ammonium acetate (B1210297), deprotonates the nitroalkane to form a resonance-stabilized anion. frontiersin.org This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitro alcohol intermediate, which subsequently dehydrates to yield the nitroalkene. frontiersin.org
Table 1: Henry Condensation for Phenyl-2-nitropropene Synthesis
| Reactants | Catalyst | Key Steps | Product |
|---|
Transformations of these nitropropenes are diverse. A key reaction is the reduction of the nitro group and the carbon-carbon double bond. For instance, P2NP can be reduced to phenylacetone (P2P) using iron in the presence of an acid catalyst. frontiersin.org Alternatively, reduction with sodium borohydride can yield phenyl-2-nitropropane, which can then be hydrolyzed to phenylacetone. frontiersin.org More vigorous reduction can convert the nitroalkene directly to the corresponding amine, a pathway utilized in the synthesis of various amphetamine-class compounds. frontiersin.org
Structure-Reactivity Relationships in Nitroaromatic Analogues
The relationship between structure and reactivity in nitroaromatic compounds is governed by a combination of electronic, steric, and resonance effects. researchgate.net The nitro group is one of the most powerful electron-withdrawing groups, which has profound consequences for the reactivity of the aromatic ring.
In analogues of this compound, the following principles apply:
Electronic Effects: The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. researchgate.net This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation significantly more difficult compared to unsubstituted benzene (B151609).
Steric Hindrance: The 2-nitropropan-2-yl group is exceptionally bulky. This steric bulk can hinder the approach of reagents to the positions ortho to the substituent, further directing reactions towards the meta and para positions. In cases of extreme steric clash, reactions may be inhibited altogether.
Reactivity of the Nitro Group: The reactivity of the nitro group itself can be influenced by the rest of the molecule. For example, the ease of reduction to an amine can be affected by other substituents on the aromatic ring.
Computational and experimental studies on related molecules like 2,4,6-trinitrotoluene (TNT) show that the electron-deficient nature of the π system is a key determinant of reactivity, making it susceptible to nucleophilic attack. nih.govresearchgate.net While this compound is not as electron-deficient as TNT, the same principles of electron withdrawal and its consequences on ring reactivity apply.
Exploration of Unique Structural Motifs Containing the 2-Nitropropan-2-yl Group
The 2-nitropropan-2-yl group can be incorporated into larger molecules to create unique structural motifs with specific properties. Its bulk and strong electron-withdrawing nature make it a useful substituent for probing reaction mechanisms or tuning the electronic properties of a molecule.
A documented example of a molecule containing this motif is 1-Nitro-4-(2-nitropropan-2-yl)benzene . nih.gov This compound features the 2-nitropropan-2-yl group on a benzene ring that is also substituted with another nitro group in the para position.
Table 3: Properties of 1-Nitro-4-(2-nitropropan-2-yl)benzene
| Property | Value |
|---|---|
| IUPAC Name | 1-nitro-4-(2-nitropropan-2-yl)benzene nih.gov |
| Molecular Formula | C₉H₁₀N₂O₄ nih.gov |
| InChIKey | TVMFOXFWIMATIK-UHFFFAOYSA-N nih.gov |
Theoretical and Computational Investigations of 2 Nitropropan 2 Ylbenzene
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications for Geometry and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and thermodynamic stability of molecules. For 2-Nitropropan-2-ylbenzene, DFT calculations would determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations would yield the optimized, lowest-energy structure of the molecule. Furthermore, DFT is used to calculate fundamental energetic properties, providing insight into the molecule's stability. While DFT has been extensively applied to related compounds like nitrobenzene (B124822) and other nitroalkanes to study their electronic properties and isomerization energy barriers, specific data for this compound is not available. mdpi.comresearchgate.net
Analysis of Potential Energy Surfaces and Transition States
The study of a potential energy surface (PES) is critical for understanding chemical reactivity. A PES maps the energy of a molecule as a function of its geometry. By analyzing the PES for reactions involving this compound, chemists could identify the most likely reaction pathways. This analysis involves locating transition states—the high-energy structures that connect reactants to products. The energy of these transition states determines the activation energy and, therefore, the rate of a reaction. Such analyses have been performed for the rearrangement of similar molecules like 2-nitrotoluene, but not for this compound.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR)
Quantum chemical methods can predict various spectroscopic properties. Calculations can forecast the Nuclear Magnetic Resonance (NMR) chemical shifts, the wavelengths of maximum absorption in Ultraviolet-Visible (UV-Vis) spectroscopy, and the vibrational frequencies in Infrared (IR) spectroscopy. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures. While the prediction of such properties is a standard computational practice, published data for this compound could not be located.
Molecular Dynamics Simulations for Reaction Pathway Elucidation
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to explore conformational changes and to elucidate complex reaction pathways, particularly in different solvent environments. This technique provides a dynamic view of chemical processes that complements the static picture from quantum chemical calculations. MD simulations have been employed to study liquids like nitrobenzene, but specific studies on the reaction pathways of this compound are absent from the literature.
Computational Modeling of Catalytic Mechanisms and Catalyst Design
Computational modeling is instrumental in the field of catalysis. It can be used to investigate how a catalyst interacts with this compound to facilitate a chemical reaction. By modeling the entire catalytic cycle, researchers can understand the mechanism, identify the rate-determining step, and rationally design more efficient catalysts. This approach combines quantum mechanics with other methods to predict catalyst performance, a strategy that has been applied to reactions like nitroarene hydrogenation but not specifically involving this compound. nih.gov
Advanced Theoretical Approaches in Chemical Systems
Beyond standard DFT and MD, more advanced theoretical methods could be applied to study complex phenomena in systems involving this compound. These might include multi-reference methods for studying excited electronic states or combined quantum mechanics/molecular mechanics (QM/MM) methods for modeling reactions in large, complex environments like enzymes. Such advanced studies provide deeper insights but are computationally intensive and have not been reported for this specific compound.
Multiscale Computational Biochemistry
Multiscale computational biochemistry involves the use of integrated computational models to study biological systems across multiple levels of scale, from the quantum mechanical behavior of atoms to the macroscopic dynamics of entire biological assemblies. This approach allows researchers to bridge the gap between different temporal and spatial resolutions, providing a more holistic understanding of complex biological phenomena. For instance, a multiscale model might combine quantum mechanics/molecular mechanics (QM/MM) methods to study an enzyme's active site with coarse-grained simulations to observe the larger conformational changes of the protein.
A comprehensive review of scientific literature reveals no specific studies applying multiscale computational biochemistry methodologies to the compound this compound. Research in this area has not yet focused on the interactions and effects of this particular molecule within a multiscale biological context.
Quantum Dynamics and Ultrafast Photophysical Processes
Quantum dynamics simulations are computational methods used to study the time-evolution of quantum systems, such as the nuclear and electronic motion in a molecule following photoexcitation. These methods are essential for understanding ultrafast photophysical processes, which are events that occur on femtosecond (10-15 s) to picosecond (10-12 s) timescales. Such processes include internal conversion, intersystem crossing, and intramolecular vibrational redistribution, which are fundamental to the photochemical behavior of molecules.
Despite the general interest in the photochemistry of nitroaromatic compounds, a specific investigation into the quantum dynamics and ultrafast photophysical processes of this compound has not been reported in the available scientific literature. Therefore, detailed research findings on its excited-state lifetimes, decay pathways, and quantum yields from a quantum dynamics perspective are not available.
Treatment of Relativistic Effects in Heavy Atom Systems
In computational chemistry, the treatment of relativistic effects is crucial for accurately predicting the electronic structure and properties of systems containing heavy atoms (typically elements from the fifth period of the periodic table and beyond). For these elements, the inner electrons travel at speeds that are a significant fraction of the speed of light, leading to an increase in their mass and a subsequent contraction of s and p orbitals, along with an expansion of d and f orbitals. These phenomena, known as scalar relativistic effects and spin-orbit coupling, can profoundly influence chemical bonding, reactivity, and spectroscopic properties.
The compound this compound is composed of carbon, hydrogen, nitrogen, and oxygen. These are all light elements for which relativistic effects are negligible and not typically considered in computational investigations. Consequently, there are no theoretical studies in the scientific literature that discuss or apply the treatment of relativistic effects to this compound, as such considerations are not relevant to its chemical nature.
Note on Data Tables: Due to the absence of specific research findings in the scientific literature for this compound within the requested topics, no data tables could be generated.
Analytical Research Techniques for Characterizing 2 Nitropropan 2 Ylbenzene and Its Transformations
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the structural analysis of 2-nitro-2-phenylpropane, providing detailed information about its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-nitro-2-phenylpropane, offering precise insights into the hydrogen, carbon, and nitrogen environments within the molecule. While comprehensive experimental spectra for this specific compound are not widely published, the expected chemical shifts and signal patterns can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple. The six protons of the two equivalent methyl groups (C1 and C3) would appear as a single, sharp singlet, as they are not coupled to any neighboring protons. The five protons of the phenyl group would exhibit multiplets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. Distinct signals are expected for the different carbon atoms: the quaternary carbon attached to the nitro and phenyl groups, the two equivalent methyl carbons, and the carbons of the aromatic ring (ipso, ortho, meta, and para).
¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR can directly probe the electronic environment of the nitro group. ¹⁵N NMR is often preferred due to its sharper signals compared to the quadrupolar ¹⁴N nucleus. The chemical shift of the nitrogen in the nitro group is a sensitive indicator of the electronic effects exerted by the attached alkyl and aryl substituents.
Table 1: Predicted NMR Data for 2-Nitropropan-2-ylbenzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.8 - 2.2 | Singlet | -CH₃ (6H) |
| ~7.3 - 7.6 | Multiplet | Aromatic-H (5H) | |
| ¹³C | ~25 - 35 | Quartet | -CH₃ |
| ~90 - 100 | Singlet | C-NO₂ | |
| ~125 - 130 | Doublet | Ortho-C, Para-C | |
| ~128 - 132 | Doublet | Meta-C | |
| ~140 - 150 | Singlet | Ipso-C | |
| ¹⁵N | ~-10 to +20 | Singlet | -NO₂ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques (HRMS, GC-MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of 2-nitro-2-phenylpropane.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. For C₉H₁₁NO₂, the expected exact mass would be used to confirm the compound's composition unequivocally.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In electron ionization (EI) mode, the mass spectrum of 2-nitro-2-phenylpropane is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) and a methyl group (-CH₃, 15 Da). The cleavage of the bond between the tertiary carbon and the phenyl group could also lead to significant fragment ions.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Interpretation |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₈NO₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 119 | [C₉H₁₁]⁺ | Loss of the nitro group ([M-NO₂]⁺) |
| 104 | [C₈H₈]⁺ | Loss of NO₂ and CH₃ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in 2-nitro-2-phenylpropane. The most characteristic signals are those associated with the nitro group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the IR spectrum. Aromatic C-H and C=C stretching vibrations will also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the aromatic ring vibrations.
Table 3: Key Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |
|---|---|---|
| ~3100 - 3000 | Aromatic C-H Stretch | IR, Raman |
| ~2990 - 2850 | Aliphatic C-H Stretch | IR, Raman |
| ~1560 - 1540 | Asymmetric NO₂ Stretch | IR (Strong) |
| ~1600, ~1475 | Aromatic C=C Stretch | IR, Raman |
| ~1350 - 1330 | Symmetric NO₂ Stretch | IR (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 2-nitro-2-phenylpropane is expected to be dominated by the chromophore of the nitroaromatic system. Transitions associated with the phenyl ring (π → π) are anticipated, and the presence of the nitro group typically causes a red shift (bathochromic shift) of these bands and can introduce n → π transitions.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Approximate λₘₐₓ (nm) |
|---|---|
| π → π* (Benzene Ring) | ~260 - 280 |
| n → π* (Nitro Group) | ~330 - 340 |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating 2-nitro-2-phenylpropane from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile or thermally sensitive compounds like 2-nitro-2-phenylpropane. A reversed-phase HPLC method would be most suitable for its separation and quantification. This would typically involve a non-polar stationary phase (like C18) and a polar mobile phase. The retention time of the compound would be characteristic under specific conditions, and the peak area would be proportional to its concentration, allowing for accurate purity assessment. While specific methods for this compound are not prevalent, standard protocols for similar aromatic compounds can be readily adapted. thieme-connect.de
Table 5: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 270 nm) |
| Column Temperature | 25 - 30 °C |
Gas Chromatography (GC) and Related Hyphenated Techniques
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds like this compound. Its high resolution makes it ideal for assessing the purity of a sample and quantifying components within a mixture. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns.
The analysis of related nitro compounds, such as nitrobenzene (B124822) and 2-nitropropane (B154153), by GC-MS has established robust methodologies that are directly applicable to this compound. cdc.govnih.govresearchgate.netnih.gov For instance, methods developed for detecting nitrobenzene in complex matrices utilize isotope dilution and tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. cdc.gov Similarly, the quantification of 2-nitropropane often involves sample cleanup and concentration using solid-phase extraction (SPE) prior to GC-MS analysis. nih.govresearchgate.net
Hyphenated techniques, particularly GC-MS, are indispensable. The mass spectrometer detector provides structural information, which is crucial for distinguishing between isomers and identifying transformation products. For a compound like this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the nitro group (NO₂) and cleavage of the propan-2-yl group.
Table 1: Representative GC-MS Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Typical Value/Condition | Purpose | Source |
| Column | 30 m HP-5MS Ultra Inert (or equivalent) | Separation of nonpolar to moderately polar compounds. | cdc.gov |
| Inner Diameter | 250 µm | Standard for high-resolution capillary GC. | cdc.gov |
| Film Thickness | 0.25 µm | Provides good efficiency for a wide range of analytes. | cdc.gov |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. | cdc.gov |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. | cdc.gov |
| Oven Program | Initial hold at 110 °C, ramp to 150 °C, then ramp to 300 °C | Temperature gradient to separate compounds with different boiling points. | cdc.gov |
| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification. | nih.govresearchgate.netresearchgate.net |
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible mass spectra. | nist.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for qualitative analysis. nih.govoperachem.com It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound, by observing the disappearance of starting materials and the appearance of the product spot. chegg.com TLC can also be used to quickly assess the purity of a sample and to determine the appropriate solvent system for larger-scale purification by column chromatography. acs.orgtanta.edu.eg
In the context of this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, would be used. nih.gov A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. operachem.com
The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. tanta.edu.eg Less polar compounds interact weakly with the polar silica gel and travel further up the plate (higher Rf value), while more polar compounds are more strongly adsorbed and have lower Rf values. Visualization of the separated spots is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. nih.gov A developed method for detecting nitrobenzene involves in-situ reduction to an amine, followed by diazotization and coupling to form a colored dye, a technique applicable to other nitroaromatics. ijcps.org
Table 2: Illustrative TLC Data for a Hypothetical Nitration Reaction
| Compound | Description | Polarity | Expected Rf Value* | Visualization | Source |
| Cumene (B47948) | Starting Material | Low | ~0.85 | UV Light | chegg.comtanta.edu.eg |
| This compound | Product | Medium | ~0.50 | UV Light / Staining | chegg.comtanta.edu.egijcps.org |
| Nitrating Agent | Reagent | High | ~0.10 | May require specific stain | chegg.comtanta.edu.eg |
*Note: Rf values are highly dependent on the specific stationary and mobile phases used. These are representative values for a moderately polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixture).
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of a molecule. For a novel or complex compound like this compound, a crystal structure would provide ultimate proof of its identity and reveal details about its solid-state packing and intermolecular interactions.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern yields an electron density map, from which the positions of the individual atoms can be deduced. nih.gov
While a specific crystal structure for this compound is not publicly documented, the analysis of structurally related nitro-containing aromatic compounds demonstrates the power of this technique. For example, the crystal structure of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene has been elucidated, providing precise geometric data. researchgate.net Such data serves as a valuable reference for understanding the structural characteristics that could be expected for this compound, such as the geometry of the nitro group relative to the benzene (B151609) ring.
Table 3: Example Crystallographic Data from a Related Compound, (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene
| Parameter | Reported Value | Significance | Source |
| Chemical Formula | C₉H₈N₂O₄ | Confirms the elemental composition of the unit cell. | researchgate.net |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. | researchgate.net |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. | researchgate.net |
| Torsion Angle (C-C-C=C) | -57.7 (3)° | Defines the rotational orientation between the phenyl and propenyl groups. | researchgate.net |
| Intermolecular Interactions | C—H···O | Identifies weak hydrogen bonds that stabilize the crystal packing. | researchgate.net |
Advanced Techniques for Reaction Monitoring and Kinetic Studies
Understanding the rate at which a reaction proceeds and the mechanism it follows is fundamental to chemical synthesis and process optimization. Advanced analytical techniques allow for real-time monitoring of reactant consumption and product formation, providing valuable kinetic data.
For reactions involving this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. magritek.com By setting up a reaction directly within or connected to an NMR spectrometer via a flow tube, spectra can be acquired at regular intervals. magritek.comselectscience.net This allows for the quantitative tracking of specific signals corresponding to the reactants and products, yielding a concentration-versus-time profile. From this data, reaction rates, rate constants, and reaction orders can be determined. NMR is non-destructive and highly sensitive to the chemical environment of each atom, making it ideal for mechanistic investigations. magritek.com
Kinetic studies on analogous systems, such as the reaction of ethylbenzene-OH adducts with nitrogen dioxide (NO₂) to form nitro-ethylbenzene, have been performed using theoretical calculations benchmarked against experimental data. mdpi.com These studies calculate rate coefficients and activation energies, providing insight into reaction feasibility and product distribution. Similarly, the kinetics of nitrosation for 2-nitropropane have been studied, revealing complex dependencies on reactant concentrations and catalysts. rsc.org These approaches are directly transferable to the study of the formation and subsequent transformations of this compound.
Table 4: Key Parameters Derived from Kinetic Studies
| Parameter | Description | Method of Determination | Example System | Source |
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | In-situ NMR, GC analysis of aliquots over time. | EB-Ortho + NO₂ | mdpi.com |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Method of initial rates; fitting concentration-time data. | Nitrosation of 2-nitropropane | rsc.org |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T); computational chemistry. | EB-Ortho + NO₂ | mdpi.com |
| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Direct measurement from concentration-time plots. | General Reaction Kinetics | magritek.com |
The Enigmatic Nature of this compound: A Field Awaiting Exploration
Intensive investigation into the chemical compound "this compound" has revealed a significant gap in the existing scientific literature. Despite a thorough search of chemical databases and scholarly articles, detailed research findings regarding its synthesis, mechanistic pathways, and applications remain largely unpublished. This notable absence of data precludes the construction of a comprehensive scientific article based on the requested detailed outline.
The inquiry did, however, unearth information on a structurally related compound, 1-Nitro-4-(2-nitropropan-2-yl)benzene , which possesses a distinct CAS number (3276-35-5) and a different substitution pattern on the benzene ring. While this discovery confirms the existence of similar molecular architectures, it underscores the specific void of knowledge concerning the 2-substituted isomer.
The lack of available research on this compound prevents a detailed discussion on the following topics as outlined in the initial request:
Future Research Directions and Overarching Challenges in 2 Nitropropan 2 Ylbenzene Chemistry
Integration of Sustainable Chemistry Principles for Green Synthesis Initiatives:In the absence of established synthetic routes, the application of green chemistry principles cannot be evaluated.
This situation presents a unique opportunity for the chemical research community. The field is wide open for the initial synthesis and characterization of 2-Nitropropan-2-ylbenzene, which would lay the groundwork for all subsequent studies into its reactivity, properties, and potential applications. The exploration of this compound could lead to novel discoveries and a deeper understanding of the structure-property relationships in nitroaromatic compounds.
Future Research Imperatives
The complete lack of data on this compound highlights the necessity for foundational research. Future efforts should be directed towards:
First Synthesis: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for characterization and further study.
Structural and Spectroscopic Characterization: Thoroughly analyzing the compound using modern analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and elucidate its electronic properties.
Investigation of Chemical Reactivity: Exploring the reactivity of the nitro group and the tertiary alkyl substituent to understand its chemical behavior and potential for functional group transformations.
Computational Modeling: Employing theoretical calculations to predict its molecular geometry, electronic structure, and reactivity, which can guide experimental work.
The study of this compound represents a blank slate in the vast landscape of organic chemistry, inviting researchers to make their mark by elucidating the fundamental chemistry of this yet-to-be-explored molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-nitropropan-2-ylbenzene, and how can purity be validated?
- Methodology : Begin with nitration of propan-2-ylbenzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, UV detection at 254 nm) alongside melting point analysis. Compare spectral data (¹H/¹³C NMR, IR) with literature values to confirm structural integrity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and elevated temperatures (e.g., 40°C/75% RH). Monitor degradation via TLC and GC-MS at intervals (0, 1, 3, 6 months). Quantify decomposition products and establish degradation kinetics using Arrhenius equations. Document deviations from ideal storage protocols (e.g., inert atmosphere, desiccants) .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodology : Use ¹H NMR to verify the tert-butyl group (singlet at ~1.5 ppm for 6H) and aromatic protons (multiplet near 7.5 ppm). IR spectroscopy should confirm the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass (C₉H₁₁NO₂: 165.0790 g/mol) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in structural elucidation?
- Methodology : If NMR signals conflict with literature (e.g., unexpected splitting or shifts), perform 2D NMR (COSY, HSQC) to assign coupling pathways. Cross-check with computational chemistry (DFT calculations for NMR chemical shifts) to identify conformational isomers or solvent effects. Replicate experiments under standardized conditions (solvent, temperature) to isolate variables .
Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?
- Methodology : Perform kinetic studies using competitive reactions with directing groups (e.g., meta vs. para substitution). Analyze intermediates via in situ FTIR or stopped-flow UV-Vis spectroscopy. Computational modeling (e.g., Fukui function analysis) predicts reactive sites based on electron density distribution. Compare experimental yields with theoretical predictions to validate mechanisms .
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic hydrogenation?
- Methodology : Screen catalysts (e.g., Pd/C, Raney Ni) under varying pressures (1–10 atm H₂) and solvents (EtOH, THF). Monitor reaction progress via gas uptake and GC-MS. Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Isolate intermediates (e.g., hydroxylamines) to propose a stepwise reduction pathway .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for reconciling inconsistent yield data in this compound syntheses?
- Methodology : Apply ANOVA to compare yields across multiple trials, identifying outliers. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Validate reproducibility by independent replication in separate labs, ensuring raw data (e.g., chromatograms, spectra) are archived and accessible .
Q. How can researchers ensure computational models accurately predict the physicochemical properties of this compound?
- Methodology : Calibrate force fields (e.g., GAFF) against experimental data (logP, solubility). Validate DFT methods (B3LYP/6-31G*) by comparing calculated vs. observed dipole moments and vibrational spectra. Use sensitivity analysis to quantify model uncertainty and refine parameters iteratively .
Tables for Key Data
| Property | Experimental Value | Theoretical Value | Technique |
|---|---|---|---|
| Melting Point | 78–80°C | 82°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.1 ± 0.3 | 2.4 | Shake-Flask Method |
| λmax (UV-Vis) | 270 nm | 265 nm | UV-Vis Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
